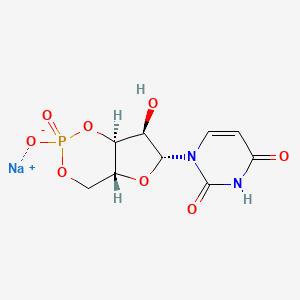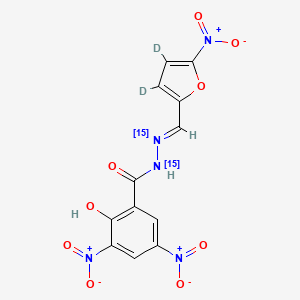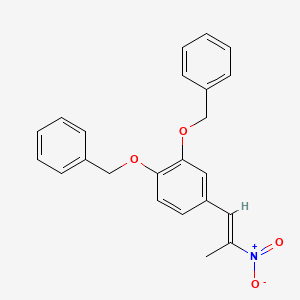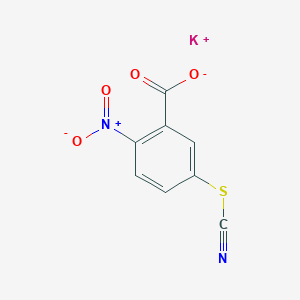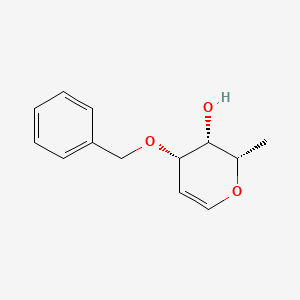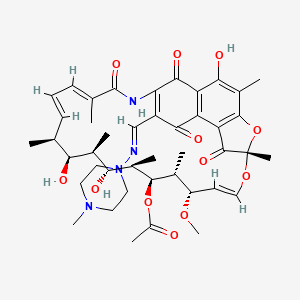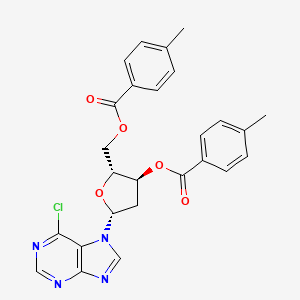
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside
Vue d'ensemble
Description
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is a purine nucleoside analog . It is an impurity formed during the preparation of purine deoxynucleoside DNA adducts .
Molecular Structure Analysis
The molecular formula of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is C26H23ClN4O5 . The IUPAC name is [(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate .Physical And Chemical Properties Analysis
The molecular weight of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is 506.94 . It appears as a pale yellow solid . It is soluble in chloroform, dichloromethane, and ethyl acetate .Applications De Recherche Scientifique
Synthesis and Protective Group Strategies
Introduction of Benzoyl Group and Synthesis of Nucleoside Derivatives : A benzoyl group was introduced to 6-chloropurine riboside in aqueous solution, leading to the synthesis of nucleoside derivatives like 9-(2,3-Di-deoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA) through several steps, including radical deoxygenation (Maruyama et al., 2000).
Enzymatic Synthesis and Fluorescent Labeling of Oligonucleotides : An enzymatic synthesis of 6-chloropurine-2′-deoxyriboside was described, followed by chemical conversion to a phosphoramidite derivative. This derivative was incorporated into an oligonucleotide for the introduction of a tethered tetramethylrhodamine-cadaverine conjugate, facilitating the synthesis of oligonucleotides containing a range of functional groups (Uddin et al., 2010).
Chemical Transformations and Modifications
- SNAr Iodination and Aromatic Finkelstein Reactions : The study showed mesitoyl or toluoyl esters of inosine and 2'-deoxyinosine were deoxychlorinated at C6 to yield crystalline 6-chloropurine nucleoside derivatives. These underwent conversion to 6-iodo analogues, which were efficient substrates for various chemical reactions, providing an insight into chemical transformations of these compounds (Liu et al., 2004).
Applications in Antiviral Research
Biosynthesis for Anti-HCV Compounds : Thermophilic microorganisms were applied for obtaining 6-halogenated purine nucleosides, demonstrating the biosynthesis of 6-chloropurine-2′-deoxyriboside and 6-chloropurine riboside. These compounds showed potential as antiviral agents (Rivero et al., 2012).
Synthesis and Anti-HIV Activity : The synthesis of 6-chloropurine 2′-deoxy-2′-fluororiboside and its derivatives was explored for anti-HIV activity. The study sheds light on the potential of these compounds in antiviral therapeutics (Maruyama et al., 1994).
Anti-SARS-CoV Agents : Nucleoside analogues with 6-chloropurine as the nucleobase were synthesized and evaluated for anti-SARS-CoV activity. This research highlights the relevance of these compounds in the development of treatments for SARS-CoV (Ikejiri et al., 2007).
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNXWQNWNACXEE-PWRODBHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



